Venalstonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Venalstonine is an indole alkaloid with the molecular formula C21H24N2O2. It is primarily found in plants of the genus Melodinus, which belong to the Apocynaceae family . This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Venalstonine can be synthesized through a series of chemical reactions starting from simpler indole derivatives. One common synthetic route involves the cyclization of dehydrosecodine, catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase . This reaction is redox-neutral and forms a radical intermediate, which is further cyclized by hydrolase 2 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, such as Vinca erecta and Vinca herbacea . The extraction process includes solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Venalstonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
Scientific Research Applications
Mechanism of Action
Venalstonine exerts its effects through interactions with various molecular targets and pathways. The compound’s mechanism of action involves the formation of a radical intermediate during its biosynthesis, which is further cyclized to produce the active compound . This process is catalyzed by a Fe(II)/α-ketoglutarate-dependent dioxygenase and hydrolase 2 .
Comparison with Similar Compounds
Venalstonine is part of a larger family of indole alkaloids, which includes compounds like vindoline, catharanthine, and vinblastine . Compared to these compounds, this compound is unique due to its specific biosynthetic pathway and the enzymes involved in its formation . Other similar compounds include meloscine, epimeloscine, and scandine, which are also found in plants of the genus Melodinus .
Conclusion
This compound is a fascinating indole alkaloid with significant potential in various scientific fields. Its unique chemical structure, diverse reactivity, and potential biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
5001-20-7 |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7,14-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-7,15,18,22H,8-13H2,1H3 |
InChI Key |
ZHVZVHMDHAWEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC23CCC14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.